![molecular formula C20H21Cl2NO2 B3931251 4-(2,4-dichlorophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)butanamide](/img/structure/B3931251.png)
4-(2,4-dichlorophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)butanamide
Overview
Description
4-(2,4-dichlorophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)butanamide, also known as SR141716A, is a synthetic cannabinoid receptor antagonist. It was first synthesized in 1994 by researchers at Sanofi-Aventis and has since been widely used in scientific research to study the endocannabinoid system.
Mechanism of Action
4-(2,4-dichlorophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)butanamide works by binding to the CB1 receptor and preventing the binding of endogenous cannabinoids, such as anandamide and 2-arachidonoylglycerol. This blocks the normal functioning of the endocannabinoid system, leading to a variety of physiological and behavioral effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in both animal and human studies. These include:
- Decreased food intake and body weight
- Decreased locomotor activity
- Increased anxiety and depression-like behaviors
- Decreased pain sensitivity
- Decreased drug-seeking behavior
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(2,4-dichlorophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)butanamide in lab experiments is its potency and selectivity for the CB1 receptor. This allows researchers to specifically target the endocannabinoid system and study its effects on various physiological and behavioral processes.
However, there are also some limitations to using this compound in lab experiments. For example, its effects can vary depending on the species and strain of animal being used, as well as the dose and route of administration. Additionally, its effects may be confounded by other factors, such as stress or environmental conditions.
Future Directions
There are many potential future directions for research on 4-(2,4-dichlorophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)butanamide and the endocannabinoid system. Some possible areas of focus include:
- Further elucidation of the molecular mechanisms underlying the effects of this compound on the endocannabinoid system
- Development of new CB1 receptor antagonists with improved pharmacological properties
- Investigation of the role of the endocannabinoid system in various disease states, such as obesity, addiction, and pain disorders
- Exploration of the potential therapeutic applications of CB1 receptor antagonists, such as in the treatment of drug addiction or obesity.
Scientific Research Applications
4-(2,4-dichlorophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)butanamide has been widely used in scientific research to study the endocannabinoid system. It is a potent and selective antagonist of the CB1 receptor, which is primarily found in the central nervous system and plays a key role in the regulation of appetite, pain, and mood. By blocking the CB1 receptor, this compound can help researchers better understand the physiological and biochemical effects of the endocannabinoid system.
properties
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)butanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21Cl2NO2/c21-15-10-11-19(17(22)13-15)25-12-4-9-20(24)23-18-8-3-6-14-5-1-2-7-16(14)18/h3,6,8,10-11,13H,1-2,4-5,7,9,12H2,(H,23,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDSMOJVAYWPKRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2NC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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